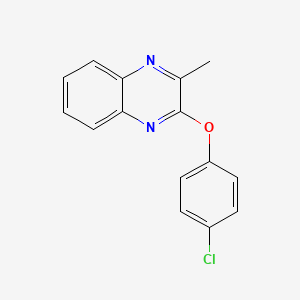
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone, also known as PPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of pyrimidinones and has been studied for its mechanism of action, physiological effects, and advantages and limitations for lab experiments.
作用机制
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and emotion. 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have a high affinity for the D3 receptor and a low affinity for other dopamine receptors. By blocking the D3 receptor, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone may modulate the activity of the mesolimbic dopamine system, which is involved in the development of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to decrease the locomotor activity and stereotypy induced by psychostimulant drugs such as cocaine and amphetamine. Additionally, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to decrease the consumption of alcohol in animal models of alcohol addiction.
实验室实验的优点和局限性
One advantage of using 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in lab experiments is its selectivity for the dopamine D3 receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptors. However, one limitation is the lack of studies on the long-term effects of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone on behavior and physiology.
未来方向
Future research on 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone could focus on the development of more selective and potent D3 receptor antagonists for the treatment of addiction and other psychiatric disorders. Additionally, studies could investigate the potential use of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in combination with other drugs for the treatment of complex psychiatric disorders. Finally, studies could investigate the long-term effects of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone on behavior and physiology to assess its safety and potential for clinical use.
合成方法
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with 6-propyluracil in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-phenylpiperazine with 6-chloro-2-propyl-4(3H)-pyrimidinone in the presence of a base such as sodium hydride. The purity and yield of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone can be improved by using column chromatography.
科学研究应用
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. In neuroscience, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In psychiatry, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been studied for its potential use in the treatment of schizophrenia and bipolar disorder. In pharmacology, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been studied for its potential use as a ligand for the dopamine D3 receptor.
属性
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-6-14-13-16(22)19-17(18-14)21-11-9-20(10-12-21)15-7-4-3-5-8-15/h3-5,7-8,13H,2,6,9-12H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTPZOUBAIFDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085123.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6085128.png)
![2-butyryl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B6085134.png)
![ethyl 4-{[5-(3-ethoxy-4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6085140.png)
![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6085149.png)
![2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6085151.png)
![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1H-benzimidazole-2-carbohydrazonamide](/img/structure/B6085157.png)
![ethyl 2-anilino-5-[(5-methyl-2-thienyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6085160.png)

![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6085183.png)
![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6085197.png)
![2-methyl-6-{1-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6085200.png)
![5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6085211.png)
